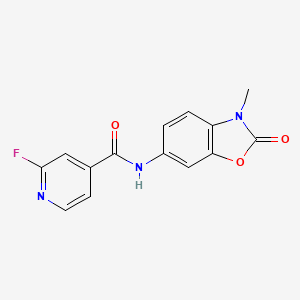![molecular formula C18H14F3N3O3S B2730994 8-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylquinoline CAS No. 2380184-41-6](/img/structure/B2730994.png)
8-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. It is a heterocyclic compound that belongs to the class of quinoline sulfonamides and is commonly referred to as QS-11.
作用機序
The mechanism of action of QS-11 varies depending on its application. In cancer cells, QS-11 inhibits the activity of STAT3, which is involved in the survival and proliferation of cancer cells. In stem cells, QS-11 enhances the differentiation of stem cells into cardiomyocytes by activating the Wnt signaling pathway. In crops, QS-11 regulates the expression of genes involved in stress response pathways, which enhances the growth and yield of crops in stressful environments.
Biochemical and Physiological Effects
QS-11 has been found to have various biochemical and physiological effects depending on its application. In cancer cells, QS-11 inhibits the activity of STAT3, which leads to the inhibition of cell growth and proliferation. In stem cells, QS-11 enhances the differentiation of stem cells into cardiomyocytes, which could have implications for the treatment of heart disease. In crops, QS-11 regulates the expression of genes involved in stress response pathways, which enhances the growth and yield of crops in stressful environments.
実験室実験の利点と制限
One of the main advantages of QS-11 for lab experiments is its versatility. It has potential applications in various fields, including medicine, agriculture, and material science. Additionally, its synthesis method is relatively straightforward, and it is commercially available.
One of the limitations of QS-11 for lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its use in different applications.
将来の方向性
There are several future directions for the study of QS-11. In medicine, further research is needed to optimize its use as an anticancer agent and to explore its potential applications in other diseases. In agriculture, more research is needed to understand its mechanism of action and to develop more efficient and sustainable methods for crop production. In material science, further research is needed to explore its potential applications in the synthesis of novel materials with unique properties.
Conclusion
In conclusion, QS-11 is a versatile compound with potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential applications. However, further research is needed to optimize its use and to explore its full potential in different applications.
合成法
The synthesis of QS-11 involves a multi-step process that starts with the reaction of 2,4-dichloroquinoline with sodium hydride to form 2-chloro-4-quinoline sulfonamide. This intermediate is then reacted with 2-(trifluoromethyl)pyridine-4-ol in the presence of cesium carbonate to form the desired product, QS-11. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
QS-11 has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anticancer properties by inhibiting the activity of the transcription factor STAT3, which is involved in the growth and survival of cancer cells. QS-11 has also been shown to enhance the differentiation of stem cells into cardiomyocytes, which could have implications for the treatment of heart disease.
In agriculture, QS-11 has been found to enhance the growth and yield of crops, particularly in stressful environments such as drought or high salinity. This is due to its ability to regulate the expression of genes involved in stress response pathways.
In material science, QS-11 has been used as a building block for the synthesis of novel materials with unique properties, such as luminescent and magnetic properties.
特性
IUPAC Name |
8-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)16-9-13(6-8-22-16)27-14-10-24(11-14)28(25,26)15-5-1-3-12-4-2-7-23-17(12)15/h1-9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWHKGBUYDRGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=CC(=NC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)

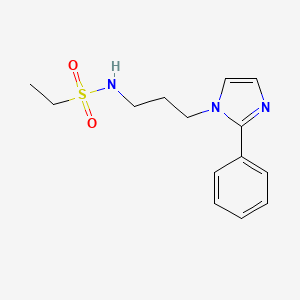
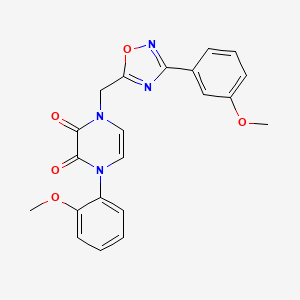

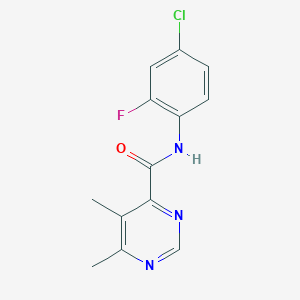
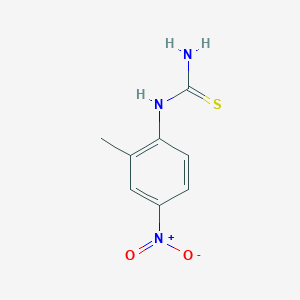

![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)


![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)
